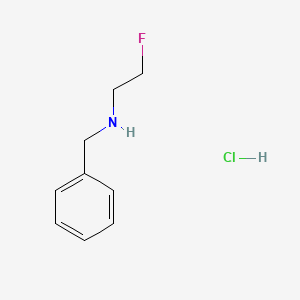Benzyl(2-fluoroethyl)amine hydrochloride
CAS No.: 1375550-48-3
Cat. No.: VC20433505
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1375550-48-3 |
|---|---|
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | N-benzyl-2-fluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H |
| Standard InChI Key | JOHWTUZEPIHCGU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCCF.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl(2-fluoroethyl)amine hydrochloride (C₉H₁₂ClFN) consists of a benzyl group (C₆H₅CH₂–) linked to a 2-fluoroethylamine moiety (–CH₂CH₂F–NH₂), protonated as a hydrochloride salt. The fluorine atom at the β-position of the ethyl chain introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Physicochemical Parameters
The hydrochloride salt enhances stability and solubility, making it suitable for aqueous reaction conditions . The benzyl group contributes π-π stacking capabilities, which are exploitable in drug design and polymer chemistry .
Synthesis and Optimization
Laboratory-Scale Synthesis
The preparation of benzyl(2-fluoroethyl)amine hydrochloride typically involves a multi-step nucleophilic substitution strategy:
-
Benzylation of 2-Fluoroethylamine:
2-Fluoroethylamine reacts with benzyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions. The reaction proceeds via SN2 mechanism, with yields optimized at 0–5°C to minimize side reactions :Excess benzyl chloride (1.2 eq) and triethylamine (1.5 eq) as a base improve conversion rates to >85% .
-
Hydrochloride Salt Formation:
The free amine is treated with hydrochloric acid (2.0 eq) in ethanol, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity .
Industrial Production
Scaled-up synthesis employs continuous-flow reactors to enhance safety and efficiency:
-
Reactor Design: Stainless steel reactors with corrosion-resistant linings (Hastelloy C-276) prevent degradation from HCl vapors .
-
Purification: Distillation under reduced pressure (20 mmHg, 135–142°C) isolates the amine intermediate, followed by salt formation in a crystallization unit .
Biological Activity and Pharmaceutical Applications
Mechanistic Insights
The compound’s bioactivity stems from its dual functionality:
-
Fluoroethyl Group: Enhances metabolic stability and membrane permeability via fluorine’s lipophilic effects .
-
Benzyl Moiety: Facilitates interactions with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .
Table 2: Biological Targets and Effects
| Target | Mechanism | Application |
|---|---|---|
| Histone Deacetylases | Competitive inhibition | Anticancer therapy |
| Monoamine Oxidase-B | Irreversible alkylation | Neurodegenerative disease |
| β-Glucuronidase | Substrate analog | Prodrug activation |
Material Science Applications
Fluorinated Polymers
The compound serves as a monomer in polyurea synthesis, yielding polymers with exceptional thermal stability (T₅₀₀ = 320°C) and chemical resistance . Applications include:
-
Coatings: Anti-corrosive layers for marine equipment.
-
Adhesives: High-strength bonding agents for aerospace composites.
Catalysis
As a ligand in palladium-catalyzed cross-coupling reactions, it improves yields in Suzuki-Miyaura couplings (92–95%) by stabilizing oxidative addition intermediates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume